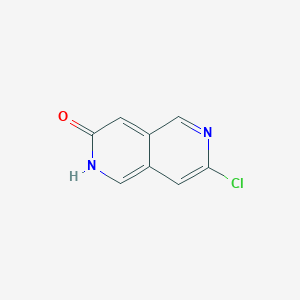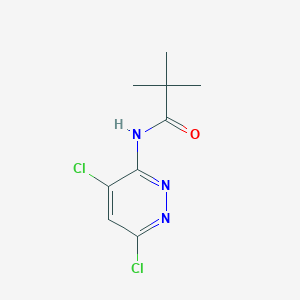![molecular formula C20H43N2O5P B13132103 Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is a complex organic compound with the molecular formula C44H89N2O6P It is characterized by the presence of a phosphoric acid group esterified with a 2-aminoethyl group and a long-chain unsaturated fatty acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester typically involves the esterification of phosphoric acid with the appropriate amino alcohol and fatty acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the unsaturated fatty acid moiety to a saturated form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, saturated fatty acid derivatives, and substituted amino alcohols.
Aplicaciones Científicas De Investigación
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific protein targets, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylethanolamine: A similar compound with a phosphoric acid esterified to ethanolamine and a fatty acid.
Phosphatidylserine: Another phospholipid with a serine moiety instead of the aminoethyl group.
Sphingomyelin: Contains a phosphocholine head group and a ceramide backbone.
Uniqueness
Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is unique due to its specific combination of a long-chain unsaturated fatty acid and an aminoethyl group, which imparts distinct chemical and biological properties compared to other phospholipids.
Propiedades
Fórmula molecular |
C20H43N2O5P |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1 |
Clave InChI |
BPQSOCLDFWBDKN-PPQGUHKJSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCN)N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)









![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)


